molecular formula C16H15NO B3040454 2-[(S)-alpha-Methylbenzyl]isoindoline-1-one CAS No. 203788-47-0

2-[(S)-alpha-Methylbenzyl]isoindoline-1-one

Cat. No. B3040454
CAS RN: 203788-47-0
M. Wt: 237.3 g/mol
InChI Key: OHXLVBFNCNKYHU-LBPRGKRZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-[(S)-alpha-Methylbenzyl]isoindoline-1-one” is a derivative of isoindoline, a heterocyclic organic compound . Isoindoline has a bicyclic structure, consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing ring . The structure is similar to indoline, but the nitrogen atom is in the 2 position instead of the 1 position of the five-membered ring .


Synthesis Analysis

Isoindolines can be prepared by 1,2-addition of a nucleophile onto bifunctional ε-benzoiminoenoates followed by an intramolecular aza-Michael reaction . Another route involves [3+2] cycloaddition of azomethine ylides to quinone in the presence of suitable catalysts . These methods have also been adapted to give chiral derivatives .


Molecular Structure Analysis

The parent compound of “this compound”, isoindoline, has a bicyclic structure, consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing ring . The compound’s structure is similar to indoline except that the nitrogen atom is in the 2 position instead of the 1 position of the five-membered ring .


Chemical Reactions Analysis

Isoindolines and their derivatives have been synthesized using simple heating and relatively quick solventless reactions . They were then purified with a methodology as green as possible .

Mechanism of Action

Isoindolines and isoindoline-1,3-dione modulate the dopamine receptor D3, which suggests a potential application as antipsychotic agents . In addition, the inhibition of β-amyloid protein aggregation indicates a potential capacity in the treatment of Alzheimer’s disease .

Safety and Hazards

While no risk was found for the isoindolines, there was evidence of three kinds of toxicity for the isoindoline-1,3-dione compounds .

Future Directions

Isoindolines are the focus of much research because they are present in a wide array of bioactive molecules . They have also proven to be important intermediates for the synthesis of new drugs with different applications . Therefore, the future directions of “2-[(S)-alpha-Methylbenzyl]isoindoline-1-one” could involve further exploration of its potential applications in the pharmaceutical industry, particularly as antipsychotic agents and in the treatment of Alzheimer’s disease .

properties

IUPAC Name

2-[(1S)-1-phenylethyl]-3H-isoindol-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO/c1-12(13-7-3-2-4-8-13)17-11-14-9-5-6-10-15(14)16(17)18/h2-10,12H,11H2,1H3/t12-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHXLVBFNCNKYHU-LBPRGKRZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)N2CC3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC=CC=C1)N2CC3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(S)-alpha-Methylbenzyl]isoindoline-1-one
Reactant of Route 2
Reactant of Route 2
2-[(S)-alpha-Methylbenzyl]isoindoline-1-one
Reactant of Route 3
Reactant of Route 3
2-[(S)-alpha-Methylbenzyl]isoindoline-1-one
Reactant of Route 4
Reactant of Route 4
2-[(S)-alpha-Methylbenzyl]isoindoline-1-one
Reactant of Route 5
Reactant of Route 5
2-[(S)-alpha-Methylbenzyl]isoindoline-1-one
Reactant of Route 6
2-[(S)-alpha-Methylbenzyl]isoindoline-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.